(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and naphthalene moieties
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It is suggested that similar compounds inhibit dna gyrase , an enzyme that introduces supercoiling into DNA, which is essential for bacterial DNA replication. This inhibition disrupts the bacterial DNA replication process, leading to cell death .
Biochemical Pathways
The compound likely affects the DNA replication pathway in bacteria by inhibiting DNA gyrase . This disruption of DNA replication prevents the bacteria from multiplying, thereby limiting the spread of the infection.
Pharmacokinetics
It is noted that similar compounds are taken up by more than 50% of microbial cells within 30 minutes , suggesting good absorption and distribution within the target cells.
Result of Action
The result of the compound’s action is the disruption of bacterial DNA replication, leading to cell death . This is evidenced by the observation of hollowed-out bacterial cytoplasms in specimens treated with similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have shown a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity
Cellular Effects
Preliminary studies suggest that similar compounds may have cytotoxic activity against certain cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethylbenzo[d]thiazole, which is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with naphthalen-1-ylmethanone to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone may exhibit unique properties due to the presence of the ethyl group on the benzothiazole ring. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-17-8-6-12-21-22(17)25-24(29-21)27-15-13-26(14-16-27)23(28)20-11-5-9-18-7-3-4-10-19(18)20/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGCAEXASVBPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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